Methyl 2-methyl-4-(6-nitro-1,3-benzodioxol-5-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
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Overview
Description
Methyl 2-methyl-4-(6-nitro-1,3-benzodioxol-5-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with a unique structure that includes a benzodioxole ring, a nitro group, and a hexahydroquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-methyl-4-(6-nitro-1,3-benzodioxol-5-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2-methyl-1,3-cyclohexanedione with an appropriate benzodioxole derivative under acidic conditions, followed by nitration to introduce the nitro group. The final step involves esterification to form the methyl ester .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the laboratory methods to ensure higher yields and purity, possibly using continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methyl-4-(6-nitro-1,3-benzodioxol-5-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under hydrogenation conditions.
Reduction: The carbonyl group in the hexahydroquinoline ring can be reduced to a hydroxyl group.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Sodium methoxide or other strong nucleophiles.
Major Products
Amino derivative: Formed by the reduction of the nitro group.
Hydroxyl derivative: Formed by the reduction of the carbonyl group.
Substituted derivatives: Formed by nucleophilic substitution reactions.
Scientific Research Applications
Methyl 2-methyl-4-(6-nitro-1,3-benzodioxol-5-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs due to its unique structure and biological activity.
Materials Science: Possible applications in the development of new materials with specific electronic or optical properties.
Biological Research: Used as a probe to study various biochemical pathways and interactions.
Mechanism of Action
The mechanism of action of Methyl 2-methyl-4-(6-nitro-1,3-benzodioxol-5-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its nitro and benzodioxole groups. These interactions can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-methyl-4-(6-nitro-2H-1,3-benzodioxol-5-yl)-5-oxo-1,4,4a,5,6,7-hexahydroquinoline-3-carboxylate
- 2-Methyl-4-[(6-nitro-1,3-benzodioxol-5-yl)methyl]phthalazin-2-ium
Uniqueness
Methyl 2-methyl-4-(6-nitro-1,3-benzodioxol-5-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is unique due to its combination of a benzodioxole ring and a hexahydroquinoline core, which imparts specific chemical and biological properties not found in other similar compounds.
Properties
Molecular Formula |
C19H18N2O7 |
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Molecular Weight |
386.4 g/mol |
IUPAC Name |
methyl 2-methyl-4-(6-nitro-1,3-benzodioxol-5-yl)-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C19H18N2O7/c1-9-16(19(23)26-2)17(18-11(20-9)4-3-5-13(18)22)10-6-14-15(28-8-27-14)7-12(10)21(24)25/h6-7,17,20H,3-5,8H2,1-2H3 |
InChI Key |
SSRLVLZUCNFOHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C2=C(N1)CCCC2=O)C3=CC4=C(C=C3[N+](=O)[O-])OCO4)C(=O)OC |
Origin of Product |
United States |
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